9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound notable for its unique chromeno-oxazinone core structure. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential applications stemming from its chemical versatility and biological activity. The presence of the trimethoxybenzyl group enhances its reactivity and bioactivity, making it a valuable candidate for research and development in pharmaceuticals and advanced materials.
This compound can be classified under the category of chromeno derivatives and oxazinones. It is synthesized from readily available precursors through multi-step synthetic routes. The compound is often used as a building block in the synthesis of more complex molecules due to its structural properties and potential biological activities.
The synthesis of 9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves several key steps:
The synthetic routes are optimized for yield and purity, often requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve the desired product efficiently.
The molecular formula for 9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is , with a molecular weight of approximately 383.4 g/mol. The structure features a chromeno core fused with an oxazinone ring and a trimethoxybenzyl substituent.
COC1=CC(=CC(=C1OC)OC)CN2CC3=C(C=CC4=C3OC(=O)C=C4)OC2
.The compound can participate in various chemical reactions due to its functional groups. Notably:
These reactions are significant for exploring new synthetic methodologies and developing derivatives with enhanced properties.
Reactions involving this compound typically require specific conditions such as controlled temperatures and solvents to ensure selectivity and yield.
The mechanism of action for 9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves multiple interactions at the molecular level:
The compound exhibits typical characteristics associated with organic compounds:
The chemical properties include:
Relevant data indicates that this compound can be utilized effectively in various chemical reactions typical for complex organic molecules.
9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several applications across different scientific fields:
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 101-87-1
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5